molecular formula C16H19FN4O2 B11992523 ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate

ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate

Cat. No.: B11992523
M. Wt: 318.35 g/mol
InChI Key: DIEOGFXADYMTGF-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidinyldiazenyl Group: This step involves the diazotization of piperidine followed by coupling with the indole core to form the piperidinyldiazenyl group.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the piperidinyldiazenyl group may facilitate its transport across cell membranes. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Shares the indole core and fluorine atom but lacks the piperidinyldiazenyl group.

    Ethyl 3-(piperidinyldiazenyl)-1H-indole-2-carboxylate: Similar structure but without the fluorine atom.

Uniqueness

Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom and the piperidinyldiazenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C16H19FN4O2

Molecular Weight

318.35 g/mol

IUPAC Name

ethyl 5-fluoro-3-(piperidin-1-yldiazenyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C16H19FN4O2/c1-2-23-16(22)15-14(19-20-21-8-4-3-5-9-21)12-10-11(17)6-7-13(12)18-15/h6-7,10,18H,2-5,8-9H2,1H3

InChI Key

DIEOGFXADYMTGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N=NN3CCCCC3

Origin of Product

United States

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